molecular formula C16H12N2O3S B2791057 Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate CAS No. 922967-19-9

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate

Cat. No.: B2791057
CAS No.: 922967-19-9
M. Wt: 312.34
InChI Key: LVSXKRKYAOOXRQ-UHFFFAOYSA-N
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Description

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate typically involves the condensation of 2-aminobenzenethiol with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. One common method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and a hydrosilane like diethylsilane .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis (programmed cell death) in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, antiviral, antitumor, and neuroprotective properties, supported by research findings and data tables.

1. Chemical Structure and Properties

This compound features a benzo[d]thiazole moiety attached to a benzoate group via a carbamate linkage. The structural characteristics contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, with results summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL
Salmonella typhi128 µg/mL

The compound's efficacy against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .

3. Antifungal Potential

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Preliminary studies show effectiveness against common fungal pathogens, making it a candidate for further exploration in antifungal drug development.

4. Antiviral Research

Emerging studies have focused on the antiviral properties of this compound. Investigations indicate that it may inhibit viral replication or entry into host cells, positioning it as a potential therapeutic agent against viral infections. The half-maximal inhibitory concentration (IC50) values for various viruses are still under investigation but show promise in preliminary assays .

5. Antitumor and Cytotoxic Effects

This compound has shown cytotoxic effects against several cancer cell lines. Table 2 summarizes the IC50 values obtained from in vitro studies:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.2
HeLa (Cervical Cancer)12.3

These results indicate that the compound could be a valuable lead for developing new anticancer therapies .

6. Neuroprotective Applications

Given its unique structure, this compound is being explored for neuroprotective applications. Initial studies suggest that it may help mitigate neurodegenerative processes, although further research is needed to elucidate the underlying mechanisms .

7. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound effectively inhibited growth in multi-drug resistant bacterial strains, suggesting potential as an alternative treatment option .
  • Antitumor Activity Investigation : Research conducted on various cancer cell lines demonstrated significant growth inhibition, particularly in lung and breast cancers, with mechanisms involving apoptosis induction being explored .

Properties

IUPAC Name

methyl 4-(1,3-benzothiazol-5-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-21-16(20)11-4-2-10(3-5-11)15(19)18-12-6-7-14-13(8-12)17-9-22-14/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSXKRKYAOOXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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